An In-depth Technical Guide to the Mechanism of Action of AMG-837 Calcium Hydrate
An In-depth Technical Guide to the Mechanism of Action of AMG-837 Calcium Hydrate
Introduction
AMG-837 is a potent, orally bioavailable, and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of AMG-837 Calcium Hydrate, detailing its molecular interactions, downstream signaling cascades, and the key experimental methodologies used to elucidate its pharmacological profile. The content herein is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, particularly type 2 diabetes.
Molecular Target and Physicochemical Properties
AMG-837, with the chemical name (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, was identified through the optimization of a series of β-substituted phenylpropanoic acids.[2][4] The presence of an alkyne group at the β-position and a substituted biaryl group enhances its potency for GPR40.[4] Due to improved physicochemical stability, a crystalline hemicalcium salt dihydrate form was developed for this compound.[5]
Chemical Structure of AMG-837 [4]
A representation of the chemical scaffold and key physicochemical properties of AMG-837 Calcium Hydrate.
Core Mechanism of Action: GPR40/FFAR1 Activation
The primary mechanism of action of AMG-837 is the activation of GPR40, a receptor predominantly expressed on pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[1][6] This activation is central to its glucose-lowering effects.
Gαq-Mediated Signaling Cascade
Upon binding to GPR40, AMG-837 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαq.[1][2] This initiates a well-defined downstream signaling pathway:
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).
This cascade of events ultimately leads to the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2] It is crucial to note that the action of AMG-837 is glucose-dependent, meaning it enhances insulin secretion primarily in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[1]
The canonical Gαq-mediated signaling pathway activated by AMG-837 at the GPR40 receptor.
Potential for Biased Agonism
The concept of "biased agonism" suggests that a ligand can preferentially activate one signaling pathway over another at the same receptor.[7][8][9] For GPR40, in addition to Gαq coupling, signaling through Gαs and the recruitment of β-arrestin have been described for some agonists.[10] While AMG-837 is primarily characterized as a Gαq-biased agonist, the full extent of its potential to engage these other pathways is an area of ongoing investigation. Understanding this potential bias is critical, as it could influence the overall therapeutic profile, including effects on incretin secretion and the potential for receptor desensitization.[8][9]
In Vitro Characterization: A Multi-Assay Approach
A battery of in vitro assays is essential to comprehensively characterize the pharmacological properties of a GPR40 agonist like AMG-837. The following experimental protocols are fundamental to this process.
GTPγS Binding Assay
This functional assay directly measures the activation of G proteins upon receptor agonism. It provides a proximal readout of receptor activation.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing human GPR40.
-
Assay Buffer: Utilize an assay buffer containing HEPES, MgCl2, NaCl, and saponin.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of AMG-837, and GDP.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination: Terminate the reaction by rapid filtration through a GF/C filter plate to separate bound from free [35S]GTPγS.
-
Detection: Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the EC50 value, which represents the concentration of AMG-837 that produces 50% of the maximal response.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of a downstream second messenger, providing a functional readout of Gαq pathway activation.
Experimental Protocol:
-
Cell Culture: Plate cells expressing GPR40 in a 96-well plate and culture overnight.
-
Labeling: Label the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Stimulation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase). Then, stimulate with varying concentrations of AMG-837.
-
Lysis and Extraction: Lyse the cells and extract the inositol phosphates.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Quantify the amount of [3H]-inositol phosphates by liquid scintillation counting.
-
Data Analysis: Calculate the EC50 for IP accumulation.
Intracellular Calcium Flux Assay
This assay provides a real-time measurement of changes in intracellular calcium concentration upon receptor activation.
Experimental Protocol:
-
Cell Preparation: Plate GPR40-expressing cells in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent reporter like aequorin.
-
Compound Addition: Add varying concentrations of AMG-837 to the wells.
-
Detection: Measure the change in fluorescence or luminescence over time using a plate reader equipped for kinetic reads.
-
Data Analysis: Determine the EC50 from the concentration-response curve.
Quantitative Summary of In Vitro Activity
The following table summarizes the reported in vitro potency of AMG-837 across various assays and species.
| Assay | Species | EC50 (nM) | Reference |
| GTPγS Binding | Human | 1.5 | [1] |
| Inositol Phosphate Accumulation | Human | 7.8 | [1] |
| Aequorin Ca2+ Flux | Human | 13.5 | |
| Aequorin Ca2+ Flux | Mouse | 22.6 | |
| Aequorin Ca2+ Flux | Rat | 31.7 |
Physiological Effects: In Vivo Efficacy
The in vitro activity of AMG-837 translates to significant in vivo efficacy in rodent models of normal and impaired glucose metabolism.
Potentiation of Glucose-Stimulated Insulin Secretion
In isolated pancreatic islets from mice, AMG-837 potentiates insulin secretion in a glucose-dependent manner.[11] This effect is abolished in islets from GPR40 knockout mice, confirming the on-target mechanism of action.[11]
Improvement of Glucose Tolerance
Oral administration of AMG-837 in rats leads to a dose-dependent improvement in glucose tolerance during an intraperitoneal glucose tolerance test (IPGTT).[4][12] This is characterized by a reduction in plasma glucose excursions and a corresponding increase in glucose-stimulated insulin secretion.[4][12] Notably, AMG-837 does not affect basal glucose levels, reinforcing its glucose-dependent mode of action.[4][12]
Intraperitoneal Glucose Tolerance Test (IPGTT) Workflow
A generalized workflow for assessing the in vivo efficacy of AMG-837 using an IPGTT in rodents.
| Dose of AMG-837 (mg/kg) | Glucose AUC Improvement (%) | Statistical Significance | Reference |
| 0.03 | 3.9 | Not Significant | [12] |
| 0.1 | 14.5 | p < 0.05 | [12] |
| 0.3 | 18.8 | p < 0.01 | [12] |
Effect on Incretin Secretion
GPR40 is also expressed in enteroendocrine L-cells in the gut, which are responsible for secreting glucagon-like peptide-1 (GLP-1).[1][10] Activation of GPR40 in these cells is expected to stimulate GLP-1 release, which in turn can further enhance glucose-dependent insulin secretion and contribute to the overall anti-diabetic effect.[10][13] While studies on the specific effects of AMG-837 on gut hormones were reported to be underway, the broader class of GPR40 agonists is known to promote incretin secretion.[1][10]
Preclinical Safety and Developmental Context
AMG-837 has demonstrated a favorable preclinical pharmacokinetic profile with good oral bioavailability.[2][4] However, the development of GPR40 agonists as a class has been met with challenges, most notably concerns about potential liver toxicity observed with some compounds, such as TAK-875.[2][14] Therefore, a thorough evaluation of the safety profile, particularly with respect to hepatic function, is a critical aspect of the preclinical and clinical development of any new GPR40 agonist.[2][15]
Conclusion
AMG-837 Calcium Hydrate is a potent and selective partial agonist of GPR40/FFAR1 that enhances glucose-stimulated insulin secretion through a well-defined Gαq-mediated signaling pathway. Its glucose-dependent mechanism of action offers a potential therapeutic advantage in the treatment of type 2 diabetes by minimizing the risk of hypoglycemia. The comprehensive in vitro and in vivo characterization of AMG-837 provides a solid foundation for its further investigation and development. Future research focusing on the nuances of its signaling profile, including potential biased agonism and its effects on incretin biology, will further refine our understanding of this promising therapeutic agent.
References
-
Lin, D. C., Zhang, J., Zhuang, R., Li, F., Nguyen, K., & Swaminath, G. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. [Link]
-
Shanghai xingMo Biotechnology. (n.d.). AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate). Retrieved from [Link]
-
Reiter, E., Ahn, S., Shukla, A. K., & Lefkowitz, R. J. (2012). Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors. Annual Review of Pharmacology and Toxicology, 52, 179-197. [Link]
-
Sato, M., Horikoshi, Y., & Tsujihata, Y. (2022). Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease. International Journal of Molecular Sciences, 23(4), 2345. [Link]
-
Mancini, A. D., & Poitout, V. (2015). β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1. Journal of Biological Chemistry, 290(34), 21159-21171. [Link]
-
Lin, D. C. H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., & Swaminath, G. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. [Link]
-
Lin, D. C., Zhang, J., Zhuang, R., Li, F., Nguyen, K., & Swaminath, G. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PMC, 3213145. [Link]
-
Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-1270. [Link]
-
Hamdouchi, C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(23), 10891-10916. [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. [Link]
-
Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. PubMed, 22217876. [Link]
-
Sun, Q., & Hauge, M. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1029229. [Link]
-
Sun, Q., & Hauge, M. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. PMC, 9593845. [Link]
-
Hamdouchi, C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). ACS Publications, 10.1021/acs.jmedchem.6b00892. [Link]
-
Sun, H. S., & Saeedi, R. (2015). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. ResearchGate. [Link]
-
Al-barazanji, K. A., et al. (2020). Effects of gypenosides on enteroendocrine L-cell function and GLP-1 secretion. bioRxiv. [Link]
-
Reed, J., et al. (2021). Gut enteroendocrine cell activation using a combination of GPR119 and GPR40 agonists results in synergistic hormone secretion in mice and humans. PubMed, 34857503. [Link]
-
AMSbiopharma. (2023). Preclinical research strategies for drug development. Retrieved from [Link]
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 13. Gut enteroendocrine cell activation using a combination of GPR119 and GPR40 agonists results in synergistic hormone secretion in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
